1-(3-Chloro-4-nitrophenyl)piperidine

Medicinal Chemistry Chemical Synthesis Quality Control

Select this N-arylpiperidine for its unmatched orthogonal reactivity: the 3-chloro-4-nitro pattern allows selective nitro reduction (to an amine) while preserving the chloro handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings [provided evidence]. Unlike simpler mono-substituted analogs (e.g., 1-(4-nitrophenyl)piperidine, CAS 6574-15-8), this dual functionality is critical for building diverse compound libraries with reproducible outcomes [provided evidence]. Standard purity: ≥95%. Ensure your synthetic workflow benefits from this quantifiable differentiation.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 154388-59-7
Cat. No. B3034302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-nitrophenyl)piperidine
CAS154388-59-7
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H13ClN2O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
InChIKeyOUQALCRSHGQYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-nitrophenyl)piperidine (CAS 154388-59-7) Baseline Profile for Research Procurement


1-(3-Chloro-4-nitrophenyl)piperidine is an N-arylpiperidine derivative featuring a 3-chloro-4-nitrophenyl substitution on the piperidine nitrogen . Its molecular formula is C11H13ClN2O2, with an average molecular mass of 240.69 g/mol and a monoisotopic mass of 240.066555 g/mol . The compound is commercially available as a building block for organic synthesis, typically supplied at ≥95% purity . The presence of both electron-withdrawing chloro and nitro groups ortho and para to the piperidine nitrogen confers distinct electronic properties that influence its reactivity in nucleophilic aromatic substitution and cross-coupling reactions .

Why 1-(3-Chloro-4-nitrophenyl)piperidine Cannot Be Replaced by Generic N-Arylpiperidine Analogs


Generic substitution of 1-(3-chloro-4-nitrophenyl)piperidine with other N-arylpiperidines is scientifically inadvisable due to the unique electronic and steric profile imposed by the 3-chloro-4-nitro substitution pattern. The ortho/para positioning of the electron-withdrawing nitro and chloro groups significantly alters the electron density on the aromatic ring, affecting both the rate of nucleophilic aromatic substitution and the compound's performance in metal-catalyzed cross-coupling reactions . Unlike monosubstituted analogs such as 1-(4-nitrophenyl)piperidine (CAS 6574-15-8) or 1-(3-chlorophenyl)piperidine (CAS 6640-07-5), the dual substitution on the target compound enables orthogonal functionalization pathways: the nitro group can be selectively reduced to an amine, while the chloro group remains available for subsequent palladium-catalyzed coupling . Furthermore, the compound's physicochemical properties, including molecular weight (240.69 g/mol) and calculated LogP, differ from positional isomers such as 3-(3-chloro-4-nitrophenyl)piperidine (CAS 154388-60-0), leading to divergent solubility, chromatographic behavior, and biological target engagement [1]. These differences are quantifiable and directly impact reproducibility in synthetic workflows and assay outcomes.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-nitrophenyl)piperidine Procurement


Molecular Identity and Purity Specifications: 1-(3-Chloro-4-nitrophenyl)piperidine vs. Positional Isomers

The target compound is unambiguously identified by its monoisotopic mass of 240.066555 g/mol, which distinguishes it from positional isomers such as 3-(3-chloro-4-nitrophenyl)piperidine, which shares the same molecular formula but differs in the attachment point of the piperidine ring to the aromatic core . Commercial suppliers consistently report a purity specification of ≥95% for the target compound . In contrast, the 3-substituted isomer is often supplied at 95% purity but may contain different impurity profiles due to alternative synthetic routes [1].

Medicinal Chemistry Chemical Synthesis Quality Control

Commercial Availability and Pricing Benchmark: 1-(3-Chloro-4-nitrophenyl)piperidine vs. Common N-Arylpiperidine Analogs

The target compound is priced at approximately $350 per gram from a major US supplier (AChemBlock) and ¥350,000 JPY per gram from Fujifilm Wako in Japan . This pricing reflects the specialized synthetic route required for the 3-chloro-4-nitro substitution pattern, which typically involves nucleophilic aromatic substitution of 3-chloro-4-nitrochlorobenzene with piperidine under basic reflux conditions . In comparison, the simpler analog 1-(4-nitrophenyl)piperidine (CAS 6574-15-8) is available at approximately $50-$100 per gram, reflecting its more straightforward synthesis from 4-chloronitrobenzene .

Procurement Cost Analysis Supply Chain

Storage and Stability Requirements: 1-(3-Chloro-4-nitrophenyl)piperidine vs. 3-Chloropiperidine Analogs

The target compound requires storage at 2-8°C, as specified by ChemShuttle . This contrasts with related N-arylpiperidines such as 1-(3-chlorophenyl)piperazine, which may be stored at room temperature . The enhanced reactivity of the 3-chloro-4-nitrophenyl moiety toward nucleophiles and reducing agents necessitates controlled-temperature storage to prevent degradation.

Compound Management Stability Storage Conditions

Synthetic Yield and Reaction Efficiency: 1-(3-Chloro-4-nitrophenyl)piperidine in Nucleophilic Aromatic Substitution

The synthesis of 1-(3-chloro-4-nitrophenyl)piperidine via nucleophilic aromatic substitution of 3-chloro-4-nitrochlorobenzene with piperidine typically proceeds with yields in the range of 60-85% under optimized conditions (reflux, base catalyst such as K2CO3 or Na2CO3) . In contrast, the analogous reaction of 1-chloro-4-nitrobenzene with piperidine to form 1-(4-nitrophenyl)piperidine is reported to yield >90% under similar conditions, reflecting the reduced steric hindrance and electronic activation in the para-only substituted electrophile .

Synthetic Methodology Process Chemistry Yield Optimization

High-Value Application Scenarios for 1-(3-Chloro-4-nitrophenyl)piperidine


Medicinal Chemistry: SAR Studies Requiring Orthogonal Functionalization Handles

This compound is ideally suited for medicinal chemistry campaigns where a piperidine ring must be linked to an aromatic core that retains two distinct reactive handles. The nitro group can be selectively reduced to a primary amine (e.g., using Pd/C and H2), while the chloro substituent remains intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions . This orthogonal reactivity is not achievable with mono-substituted analogs like 1-(4-nitrophenyl)piperidine, which lacks the chloro handle, or 1-(3-chlorophenyl)piperidine, which lacks the reducible nitro group .

Synthetic Methodology Development: Model Substrate for Electron-Deficient N-Arylpiperidine Synthesis

The dual electron-withdrawing substituents make this compound an excellent model substrate for developing new synthetic methods targeting electron-deficient N-arylpiperidines. Its reactivity profile allows researchers to benchmark novel arylation methodologies (e.g., organobismuth-mediated N-arylation) that are specifically effective for m-substituted, electron-poor aryl halides . The compound serves as a challenging test case that better predicts real-world performance in complex molecule synthesis than simpler, more reactive analogs .

Chemical Biology: Precursor for Photoaffinity Labeling and Activity-Based Probes

The nitro group in 1-(3-chloro-4-nitrophenyl)piperidine provides a convenient precursor for introducing photoaffinity labels (e.g., via reduction to aniline followed by diazotization and azide formation) or fluorescent reporters. The chloro group offers a secondary functionalization site for attaching biotin or other affinity tags. This dual-labeling capability is not present in simpler N-arylpiperidines and is particularly valuable for target identification studies in chemical proteomics [1].

Agrochemical and Material Science: Building Block for Advanced Functional Materials

The compound's combination of a piperidine ring (a common motif in agrochemicals) and a 3-chloro-4-nitrophenyl group (a precursor to benzimidazole and benzotriazole derivatives) makes it a valuable intermediate for synthesizing novel fungicides, herbicides, and UV absorbers. The chloro substituent can be further functionalized via nucleophilic displacement with amines, thiols, or alkoxides, enabling the creation of diverse compound libraries for high-throughput screening in agrochemical discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloro-4-nitrophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.